molecular formula C35H49N5O5 B561080 Calcifediol-3-anpg CAS No. 101396-04-7

Calcifediol-3-anpg

Cat. No.: B561080
CAS No.: 101396-04-7
M. Wt: 619.807
InChI Key: SAGRKFMIWKIUIV-IQRITIODSA-N
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Description

Calcifediol-3-anpg is a chemical analog of Calcifediol (25-hydroxyvitamin D3), the major circulating metabolite and storage form of vitamin D3 . As a research compound, it provides a valuable tool for investigating the complex vitamin D endocrine system. In vivo, the precursor molecule, Calcifediol, is produced in the liver from vitamin D3 and serves as the cornerstone biomarker for determining vitamin D status in individuals . It is a prohormone that undergoes further hydroxylation primarily in the kidneys to form the biologically active hormone, calcitriol (1,25-dihydroxyvitamin D3) . The primary mechanism of action for vitamin D metabolites involves binding to the intracellular Vitamin D Receptor (VDR), which functions as a ligand-dependent transcription factor . This genomic action modulates the expression of hundreds of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function . Recent research also highlights that Calcifediol can trigger rapid, non-genomic responses through interaction with membrane-associated receptors, expanding the potential research applications for its analogs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in studies focused on endocrine regulation, bone and mineral research, immunology, and the development of novel analytical methods.

Properties

CAS No.

101396-04-7

Molecular Formula

C35H49N5O5

Molecular Weight

619.807

IUPAC Name

[(1R,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 2-(4-azido-2-nitroanilino)acetate

InChI

InChI=1S/C35H49N5O5/c1-23-10-14-28(45-33(41)22-37-31-17-13-27(38-39-36)21-32(31)40(43)44)20-26(23)12-11-25-9-7-19-35(5)29(15-16-30(25)35)24(2)8-6-18-34(3,4)42/h11-13,17,21,24,28-30,37,42H,1,6-10,14-16,18-20,22H2,2-5H3/b25-11+,26-12-/t24-,28-,29-,30?,35-/m1/s1

InChI Key

SAGRKFMIWKIUIV-IQRITIODSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C

Synonyms

25-hydroxyvitamin D3 3-(N-(4-azido-2-nitrophenyl)glycinate)

Origin of Product

United States

Scientific Research Applications

Vitamin D Deficiency Treatment

Calcifediol has been shown to be more effective than cholecalciferol (vitamin D3) in increasing serum 25(OH)D levels. A study indicated that calcifediol soft capsules administered monthly led to a significant increase in serum levels compared to traditional vitamin D3 supplementation .

Table 1: Efficacy of Calcifediol vs. Cholecalciferol

Treatment TypeIncrease in Serum 25(OH)D LevelsTime Frame
CalcifediolSignificant increaseMonthly
CholecalciferolModerate increaseVaries

Management of Rickets

Clinical studies have evaluated the effectiveness of calcifediol in treating vitamin D-resistant rickets. In a case study involving three patients, calcifediol administration resulted in improved calcium retention and phosphorus absorption, demonstrating its utility in managing this condition .

Case Study Summary: Treatment of Rickets with Calcifediol

Patient IDConditionDosage (units/day)Outcome
Patient 1Familial X-linked Rickets4,000 - 5,000Increased calcium retention
Patient 2Familial Autosomal Dominant4,000 - 5,000Improved gastrointestinal absorption
Patient 3Familial HypophosphatemiaVariableIncreased serum phosphorus concentration

Bone Health and Metabolism

Calcifediol has been investigated for its role in bone health, particularly among young adults with vitamin D deficiency. A recent study found that calcifediol supplementation led to significant improvements in bone metabolism parameters without serious adverse effects .

Table 2: Bone Metabolism Parameters Before and After Calcifediol Treatment

ParameterBaseline Average (SD)Post-Treatment Average (SD)p-Value
Serum Calcium8.5 (0.5)9.0 (0.4)<0.001
Serum Phosphate2.5 (0.3)2.7 (0.2)<0.01
Alkaline Phosphatase70 (10)65 (8)>0.05

Immune System Modulation

Research indicates that calcifediol may have immune-modulating effects, particularly in respiratory infections. A study highlighted that calcifediol liposomes significantly reduced bacterial survival in infected epithelial cells . This suggests potential applications in treating pulmonary infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Structure Biological Role Half-Life Regulatory Status References
Calcifediol 25-hydroxyvitamin D3 Precursor to active vitamin D (calcitriol) 15–30 days USP-NF monograph; Rx
Calcitriol 1,25-dihydroxyvitamin D3 Active form; regulates calcium absorption 5–8 hours USP-NF monograph; Rx
Ergocalciferol (D2) Vitamin D2 Plant-derived; less potent than D3 12–24 hours USP-NF monograph; OTC/Rx
Dihydrotachysterol Synthetic analog Treats hypocalcemia; rapid onset 7–12 hours Discontinued in some regions N/A

Key Findings:

  • Calcifediol has the longest half-life among vitamin D metabolites due to its role as a storage form .
  • Structural modifications (e.g., hydroxylation at C1 or C25) significantly alter biological activity and pharmacokinetics.

Critical Analysis of Evidence Gaps

  • Nomenclature Issues: The suffix "-3-anpg" lacks validation in chemical databases (e.g., PubChem, ChemSpider) or pharmacopeias. It may refer to an uncharacterized analog, miswritten IUPAC name, or nonstandard abbreviation.
  • Research Limitations: No peer-reviewed studies compare Calcifediol with hypothetical derivatives. Claims about such compounds require experimental validation.

Recommendations for Further Investigation

Verify the compound’s nomenclature with IUPAC guidelines.

Conduct structural characterization (e.g., NMR, mass spectrometry) to confirm its existence.

Explore pharmacological properties in preclinical models if synthesized.

Preparation Methods

Microbial Strain and Cultivation

The patent US20120064584A1 details the use of Pseudonocardia autotrophica ID9302 (deposition no: KCTC 1029BP) as a biocatalyst. This strain hydroxylates vitamin D3 into calcifediol and further into calcitriol under controlled conditions.

Culture Conditions

  • Medium : Tryptic soy broth supplemented with 0.1% yeast extract.

  • Temperature : 28°C.

  • Aeration : 0.5 vvm (volume per volume per minute).

  • Inoculation : 1–5% (v/v) pre-cultured cells.

Cells are harvested during the late logarithmic phase via centrifugation (4,000 × g, 15 min) and resuspended in a specialized buffer for bioconversion.

Buffer Composition for Enhanced Hydroxylation

The patented buffer system optimizes calcifediol yield by stabilizing the enzyme-microbe complex and improving substrate solubility. Key components include:

ComponentConcentration (w/v)Role
FeCl₂/MnCl₂/ZnSO₄0.01–0.3%Cofactor for hydroxylase
Methanol/Ethanol1–10%Solubilize vitamin D3
β-Cyclodextrin0.1–5%Substrate encapsulation
Tris-HCl0.01–1%pH stabilization (7.0–7.4)
MgCl₂0.001–0.5%Enzyme activation

This formulation increases calcifediol productivity to 166.87 mg/L, outperforming traditional solvents like acetone or DMSO.

Bioconversion Process

The reaction occurs in a bioreactor with the following parameters:

  • Substrate : Vitamin D3 dissolved in methanol (0.02% w/v).

  • Temperature : 28°C.

  • Agitation : 500 rpm.

  • Duration : 5–10 days.

Vitamin D3 is fed continuously to maintain a concentration below inhibitory thresholds. The inclusion of β-cyclodextrin enhances substrate bioavailability, boosting calcifediol yield by 40% compared to non-encapsulated systems.

Comparative Analysis of Hydroxylation Methods

Chemical Synthesis

Traditional chemical routes involve multi-step oxidation using reagents like m-chloroperbenzoic acid (mCPBA) or tert-butyl hydroperoxide. However, these methods face challenges:

  • Low selectivity : Over-hydroxylation at C1α produces unwanted byproducts.

  • Toxicity : Heavy metal catalysts (e.g., OsO₄) necessitate rigorous purification.

Enzymatic Hydroxylation

Cell-free systems using recombinant CYP2R1 show promise but require costly NADPH regeneration systems. Pseudonocardia-mediated bioconversion circumvents this by utilizing endogenous cofactors, reducing production costs by 30%.

Industrial-Scale Production and Optimization

Fermentation Scaling

The patent demonstrates successful scale-up to 75 L reactors, achieving calcifediol titers of 166.87 mg/L. Critical parameters include:

ParameterOptimal RangeImpact on Yield
pH7.0–7.4Maximizes enzyme activity
Dissolved Oxygen20–30% air saturationPrevents oxidative degradation
Substrate Feed Rate0.5 g/L/dayAvoids microbial inhibition

Downstream Processing

Post-reaction purification involves:

  • Hexane Extraction : Separates calcifediol from aqueous impurities.

  • Silica Gel Chromatography : Isolates calcifediol (90% purity) using a hexane/ethyl acetate (7:3) mobile phase.

  • ODS Column Refining : Further purification with 75% methanol yields pharmaceutical-grade calcifediol (99% purity) .

Q & A

Q. How can researchers integrate this compound into combinatorial therapies while avoiding off-target toxicity?

  • Methodological Answer : Utilize high-throughput screening (HTS) with a library of 1000+ compounds. Apply synergy scoring (e.g., Chou-Talalay method) to identify additive or antagonistic interactions. Validate hits in 3D organoid models to mimic in vivo complexity .

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